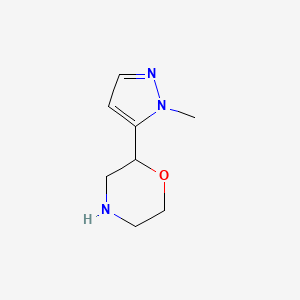

2-(1-methyl-1H-pyrazol-5-yl)morpholine

Overview

Description

“2-(1-methyl-1H-pyrazol-5-yl)morpholine” is a chemical compound . It is a light yellow solid with a yield of 89% .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The exact process is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of “2-(1-methyl-1H-pyrazol-5-yl)morpholine” is represented by the InChI code:1S/C8H13N3O/c1-11-6-7 (4-10-11)8-5-9-2-3-12-8/h4,6,8-9H,2-3,5H2,1H3 . Physical And Chemical Properties Analysis

The compound is a light yellow solid . It has a molecular weight of 167.21 . The compound is stored at room temperature .Scientific Research Applications

Androgen Receptor Antagonism in Prostate Cancer

This compound has been evaluated for its potential as an androgen receptor (AR) antagonist. AR signaling is crucial in prostate cancer cells, and blocking this pathway is a significant therapeutic strategy. Derivatives of this compound have shown higher anti-proliferative activity against LNCaP cells than Bicalutamide, a standard AR antagonist .

Antileishmanial Activity

Pyrazole-bearing compounds like 2-(1-methyl-1H-pyrazol-5-yl)morpholine have shown potent antileishmanial activities. In vitro studies against Leishmania aethiopica clinical isolate have indicated that certain derivatives can be significantly more active than standard drugs .

Antimalarial Efficacy

The same derivatives studied for antileishmanial activity have also been evaluated for their antimalarial effects. In vivo studies using Plasmodium berghei infected mice have demonstrated that some derivatives can suppress malaria infection effectively .

Pharmacophore for Antileishmanial and Antimalarial Agents

Due to their potent activities, hydrazine-coupled pyrazole derivatives are considered potential pharmacophores for developing safe and effective antileishmanial and antimalarial agents. This highlights the compound’s role as a building block in medicinal chemistry .

Molecular Docking Studies

Molecular docking studies have been conducted to justify the antileishmanial activity of the compound’s derivatives. These studies help in understanding the interaction between the compound and the target protein, providing insights into the design of more effective drugs .

NAMPT Inhibition

Small-molecule urea derivatives of 2-(1-methyl-1H-pyrazol-5-yl)morpholine have been identified as novel inhibitors of nicotinamide phosphoribosyltransferase (NAMPT). This enzyme is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD), and its inhibition is explored for therapeutic applications .

properties

IUPAC Name |

2-(2-methylpyrazol-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-11-7(2-3-10-11)8-6-9-4-5-12-8/h2-3,8-9H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUUUXDJWBUGQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}-1H-pyrazol-4-amine](/img/structure/B1457519.png)

![Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine](/img/structure/B1457527.png)